3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE
Overview
Description
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, as well as a benzothieno[2,3-d]pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone. Subsequent bromination and methylation steps introduce the bromine and methyl groups, respectively. The benzothieno[2,3-d]pyrimidine moiety is synthesized separately, often starting from a thiophene derivative, followed by cyclization and functional group modifications. The final step involves coupling the pyrazole and benzothieno[2,3-d]pyrimidine fragments through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothieno[2,3-d]pyrimidine moiety.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer or inflammatory diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzothieno[2,3-d]pyrimidine moiety is known to interact with various biological targets, while the pyrazole ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide
- 3-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide
Uniqueness
The presence of the bromine atom in 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide can significantly influence its reactivity and binding properties compared to its chloro or fluoro analogs. Bromine is larger and more polarizable, which can enhance interactions with biological targets or other molecules in material science applications.
Properties
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN5O2S/c1-10-17(20)11(2)24(22-10)9-8-15(26)23-25-12(3)21-18-16(19(25)27)13-6-4-5-7-14(13)28-18/h4-9H2,1-3H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOCYHAEGITFJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)NN2C(=NC3=C(C2=O)C4=C(S3)CCCC4)C)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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